molecular formula C13H14N4O2S B15180132 N-(4,6-Dimethyl-2-pyrimidinyl)-4-(methyleneamino)benzenesulphonamide CAS No. 94232-23-2

N-(4,6-Dimethyl-2-pyrimidinyl)-4-(methyleneamino)benzenesulphonamide

Katalognummer: B15180132
CAS-Nummer: 94232-23-2
Molekulargewicht: 290.34 g/mol
InChI-Schlüssel: XVGRQSRINPTMTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,6-Dimethyl-2-pyrimidinyl)-4-(methyleneamino)benzenesulphonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a pyrimidine ring with a benzenesulfonamide moiety, making it an interesting subject for various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethyl-2-pyrimidinyl)-4-(methyleneamino)benzenesulphonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.

    Introduction of the Methyleneamino Group: The methyleneamino group can be introduced by reacting the pyrimidine derivative with formaldehyde and an amine under basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the pyrimidine derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,6-Dimethyl-2-pyrimidinyl)-4-(methyleneamino)benzenesulphonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

N-(4,6-Dimethyl-2-pyrimidinyl)-4-(methyleneamino)benzenesulphonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial properties.

    Medicine: Investigated for its potential use as an antibacterial agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of N-(4,6-Dimethyl-2-pyrimidinyl)-4-(methyleneamino)benzenesulphonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in the treatment of bacterial infections.

    Sulfisoxazole: Known for its broad-spectrum antibacterial activity.

Uniqueness

N-(4,6-Dimethyl-2-pyrimidinyl)-4-(methyleneamino)benzenesulphonamide is unique due to its specific structure, which combines a pyrimidine ring with a benzenesulfonamide moiety. This unique structure may confer different biological activities and chemical reactivity compared to other sulfonamides.

Eigenschaften

CAS-Nummer

94232-23-2

Molekularformel

C13H14N4O2S

Molekulargewicht

290.34 g/mol

IUPAC-Name

N-(4,6-dimethylpyrimidin-2-yl)-4-(methylideneamino)benzenesulfonamide

InChI

InChI=1S/C13H14N4O2S/c1-9-8-10(2)16-13(15-9)17-20(18,19)12-6-4-11(14-3)5-7-12/h4-8H,3H2,1-2H3,(H,15,16,17)

InChI-Schlüssel

XVGRQSRINPTMTF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.